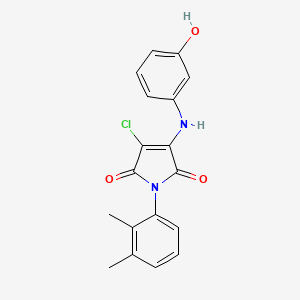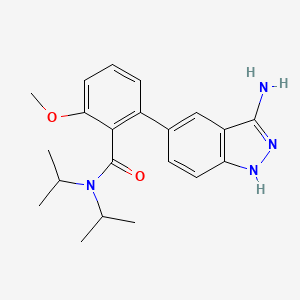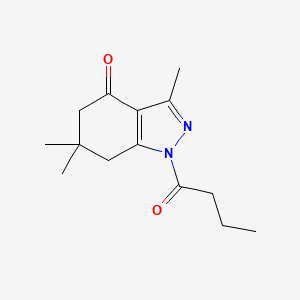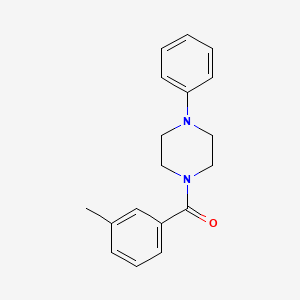![molecular formula C18H20N2O5 B5639933 9-HYDROXY-4-[2-(MORPHOLIN-4-YL)ACETYL]-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE](/img/structure/B5639933.png)
9-HYDROXY-4-[2-(MORPHOLIN-4-YL)ACETYL]-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-HYDROXY-4-[2-(MORPHOLIN-4-YL)ACETYL]-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of chromeno[3,4-b]pyridines. This compound is characterized by the presence of a morpholine ring, a hydroxy group, and an acetyl group attached to the chromeno[3,4-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
作用机制
Target of Action
The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound is a small molecule tyrosine kinase inhibitor . It interacts with EGFR by forming a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity .
Result of Action
The result of the compound’s action is the inhibition of EGFR enzymatic activity, which can lead to decreased cell proliferation, particularly in cells with overactive EGFR signaling. This can have therapeutic effects in diseases characterized by overactive EGFR signaling, such as certain types of cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-HYDROXY-4-[2-(MORPHOLIN-4-YL)ACETYL]-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common approach is to start with the chromeno[3,4-b]pyridine core, which can be synthesized through a series of cyclization reactions. The introduction of the morpholine ring is achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety. The hydroxy group can be introduced via hydroxylation reactions, and the acetyl group is typically added through acetylation reactions using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors. The purification of the final product is usually achieved through crystallization, chromatography, or recrystallization techniques.
化学反应分析
Types of Reactions
9-HYDROXY-4-[2-(MORPHOLIN-4-YL)ACETYL]-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or anhydrides in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the acetyl group.
Substitution: Formation of N-alkyl or N-acyl derivatives of the morpholine ring.
科学研究应用
9-HYDROXY-4-[2-(MORPHOLIN-4-YL)ACETYL]-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
Chromeno[3,4-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Morpholine-containing compounds: These compounds contain the morpholine ring and are studied for their pharmacological properties.
Uniqueness
9-HYDROXY-4-[2-(MORPHOLIN-4-YL)ACETYL]-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE is unique due to the combination of the chromeno[3,4-b]pyridine core with the morpholine and acetyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
9-hydroxy-4-(2-morpholin-4-ylacetyl)-2,3-dihydro-1H-chromeno[3,4-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-12-3-4-15-14(10-12)13-2-1-5-20(17(13)18(23)25-15)16(22)11-19-6-8-24-9-7-19/h3-4,10,21H,1-2,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONCVWRWDYZWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)OC3=C2C=C(C=C3)O)N(C1)C(=O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5639862.png)
![4-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5639869.png)
![METHYL 2-(2-{[5-(2-METHYLPROPYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B5639885.png)

![3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5639892.png)
![2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5639895.png)

![8-[(1-acetylpiperidin-4-yl)carbonyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639898.png)
![4-({2-[1-(3-fluorobenzoyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5639902.png)

![N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide](/img/structure/B5639916.png)

![4-[(4-fluorophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B5639945.png)
![3-(2-furyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]alanine](/img/structure/B5639956.png)
